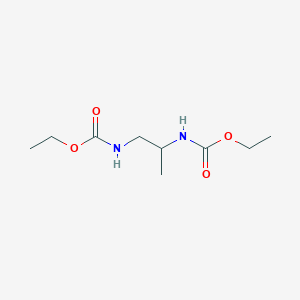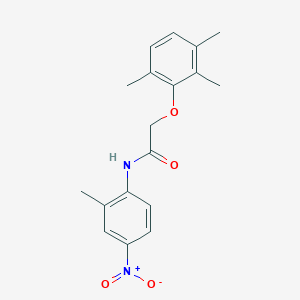![molecular formula C20H17N3O6S B4967934 N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide, commonly known as MNPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPSB is a sulfonamide-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of MNPSB is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and angiogenesis. MNPSB has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. MNPSB has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in angiogenesis and cancer cell invasion.
Biochemical and Physiological Effects:
MNPSB has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. MNPSB has also been shown to selectively react with cysteine and homocysteine, making it a potential tool for detecting these amino acids in biological samples. MNPSB has been shown to have low toxicity in vitro, making it a potential candidate for further development as an anticancer agent.
実験室実験の利点と制限
MNPSB has several advantages for laboratory experiments, including its high purity, stability, and low toxicity in vitro. MNPSB has also been shown to selectively react with cysteine and homocysteine, making it a potential tool for detecting these amino acids in biological samples. However, MNPSB has several limitations, including its low solubility in water and limited availability.
将来の方向性
There are several future directions for research on MNPSB, including the development of more efficient synthesis methods to increase the yield and purity of the compound. Further studies are needed to fully understand the mechanism of action of MNPSB and its potential applications in cancer therapy. MNPSB could also be further studied for its potential use as a fluorescent probe for detecting cysteine and homocysteine in biological samples. Additionally, MNPSB could be studied for its potential use as a building block for constructing functional materials, such as metal-organic frameworks.
合成法
MNPSB can be synthesized through various methods, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with 3-nitroaniline to form the intermediate product. The intermediate product is then reacted with sulfanilamide to form MNPSB. Another method involves the reaction of 4-methoxybenzoyl chloride with 3-nitroaniline in the presence of anhydrous aluminum chloride to form MNPSB. The synthesis of MNPSB has been optimized to increase the yield and purity of the compound.
科学的研究の応用
MNPSB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MNPSB has been studied for its potential use as an anticancer agent. MNPSB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, MNPSB has been studied for its potential use as a fluorescent probe for detecting cysteine and homocysteine. MNPSB has been shown to selectively react with cysteine and homocysteine, making it a potential tool for detecting these amino acids in biological samples. In materials science, MNPSB has been studied for its potential use as a building block for constructing functional materials, such as metal-organic frameworks.
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-29-18-10-8-15(9-11-18)21-20(24)14-4-2-7-19(12-14)30(27,28)22-16-5-3-6-17(13-16)23(25)26/h2-13,22H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLQAEQZZJSZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)

![4-(4-biphenylyl)-2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4967893.png)
![4-methoxy-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4967902.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4967908.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4967919.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)